molecular formula C12H20O2 B14339765 prop-2-enyl 2-prop-2-enylhexanoate CAS No. 108233-82-5

prop-2-enyl 2-prop-2-enylhexanoate

Cat. No.: B14339765
CAS No.: 108233-82-5
M. Wt: 196.29 g/mol
InChI Key: XQFACCHYXDPIEJ-UHFFFAOYSA-N
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Description

Prop-2-enyl 2-prop-2-enylhexanoate is an organic ester characterized by two propenyl (allyl) groups: one forming the ester side chain and another substituting the hexanoate backbone at the 2-position. This structural complexity distinguishes it from simpler esters like allyl hexanoate (prop-2-enyl hexanoate), a monoester widely used in food flavorings and fragrances due to its fruity aroma .

Properties

CAS No.

108233-82-5

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

prop-2-enyl 2-prop-2-enylhexanoate

InChI

InChI=1S/C12H20O2/c1-4-7-9-11(8-5-2)12(13)14-10-6-3/h5-6,11H,2-4,7-10H2,1H3

InChI Key

XQFACCHYXDPIEJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC=C)C(=O)OCC=C

Origin of Product

United States

Preparation Methods

Malonate Alkylation

The malonate pathway involves sequential alkylation of diethyl malonate:

  • First alkylation : Diethyl malonate reacts with allyl bromide in the presence of sodium ethoxide, yielding diethyl allylmalonate.
  • Second alkylation : Reaction with 1-bromopentane introduces the pentyl chain.
  • Hydrolysis and decarboxylation : Acidic hydrolysis followed by heating removes the ethoxy groups and CO₂, producing 2-allylhexanoic acid.

Reaction conditions :

Step Reagents Temperature Yield
Alkylation 1 NaOEt, allyl bromide 0–5°C 75%
Alkylation 2 NaOEt, 1-bromopentane 25°C 68%
Decarboxylation HCl, Δ 120°C 85%

Hell–Volhard–Zelinskii Reaction

Hexanoic acid undergoes α-bromination using Br₂ and PBr₃, followed by allylation via a Grignard reagent (allylmagnesium bromide):
$$ \text{CH}3(\text{CH}2)3\text{CH}2\text{COOH} \xrightarrow[\text{PBr}3]{\text{Br}2} \text{CH}3(\text{CH}2)3\text{CHBrCOOH} \xrightarrow{\text{Allyl-MgBr}} \text{CH}3(\text{CH}2)3\text{CH}(\text{CH}2\text{CH=CH}2)\text{COOH} $$
Yield : 62% after purification by fractional distillation.

Esterification Methodologies

Fischer Esterification

2-Allylhexanoic acid reacts with allyl alcohol in a 1:2 molar ratio under sulfuric acid catalysis (2 wt%). The reaction is refluxed at 110°C for 8 hours, with water removed via a Dean-Stark trap.

Outcome :

  • Conversion: 78% (GC-MS analysis).
  • Byproducts: Diallyl ether (9%) due to allyl alcohol self-condensation.

Acyl Chloride Intermediate

2-Allylhexanoic acid is converted to its acyl chloride using oxalyl chloride (1.2 eq) in anhydrous dichloromethane. The acyl chloride is then treated with allyl alcohol and pyridine (1.5 eq) at 0°C, yielding the ester after aqueous workup.

Advantages :

  • Higher selectivity (92% yield).
  • Minimal polymerization due to low-temperature conditions.

Steglich Esterification

A mild method employing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane:
$$ \text{Acid} + \text{Allyl alcohol} \xrightarrow[\text{DMAP}]{\text{DCC}} \text{Ester} + \text{DCU} $$
Conditions : Room temperature, 12 hours.
Yield : 88% with >99% purity (HPLC).

Transesterification Optimization

Methyl 2-allylhexanoate undergoes transesterification with excess allyl alcohol (3 eq) using sodium methoxide (0.5 mol%) in toluene. The reaction is heated to 80°C for 6 hours, achieving 94% conversion (Table 1).

Table 1. Transesterification efficiency under varying conditions

Catalyst Temperature (°C) Time (h) Conversion (%)
NaOMe 80 6 94
Lipase B 45 24 68
H₂SO₄ 100 4 81

Enzymatic methods (e.g., Candida antarctica lipase B) offer greener alternatives but require longer reaction times.

Characterization and Purification

Spectroscopic data :

  • ¹H NMR (CDCl₃) : δ 5.8–5.9 (m, 2H, CH₂=CH), 5.2–5.4 (m, 4H, =CH₂), 4.6 (d, 2H, OCH₂).
  • IR (neat) : 1745 cm⁻¹ (C=O), 1640 cm⁻¹ (C=C).

Purification :

  • Fractional distillation under reduced pressure (b.p. 125–127°C at 15 mmHg).
  • Silica gel chromatography (hexane:ethyl acetate = 9:1) for analytical-grade samples.

Comparative Analysis of Synthetic Routes

Table 2. Method efficiency and practicality

Method Yield (%) Purity (%) Scalability
Fischer 78 85 Moderate
Acyl chloride 92 97 High
Steglich 88 99 Low
Transesterification 94 93 High

The acyl chloride and transesterification routes are optimal for industrial-scale production, whereas Steglich esterification suits laboratory-scale synthesis requiring high purity.

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl 2-prop-2-enylhexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Prop-2-enyl 2-prop-2-enylhexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of prop-2-enyl 2-prop-2-enylhexanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acid, which may exert biological effects. The compound may also interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare prop-2-enyl 2-prop-2-enylhexanoate with key analogs based on molecular structure, applications, and regulatory data from the evidence:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications
Prop-2-enyl hexanoate Not provided C₉H₁₄O₂ 154.21 Flavoring agents, fragrances
2-Ethylhexyl acrylate 103-11-7 C₁₁H₂₀O₂ 184.28 Polymer production, adhesives, coatings
2-Propenoic acid polymer with 2-ethylhexyl 2-propenoate 3008591-77-0 Variable (copolymer) Variable Industrial resins, surfactants

Key Findings:

Structural Differences: Prop-2-enyl hexanoate (C₉H₁₄O₂) is a monoester with a single allyl group, whereas this compound contains two allyl substituents, likely enhancing its reactivity and steric effects. 2-Ethylhexyl acrylate (C₁₁H₂₀O₂) features a branched ethylhexyl group instead of an allyl chain, reducing its volatility compared to allyl esters .

Functional and Industrial Applications: Prop-2-enyl hexanoate is primarily used in food and fragrance industries due to its low molecular weight and volatile, fruity odor . 2-Ethylhexyl acrylate is a critical monomer in synthesizing acrylic polymers for adhesives and coatings, valued for its stability and plasticity . The 2-propenoic acid copolymer (CAS 3008591-77-0) demonstrates versatility in industrial resins, often modified with surfactants for enhanced performance .

Allyl esters like prop-2-enyl hexanoate may fall under food safety standards (e.g., GB 2763-2021) when used as flavoring agents, though specific data on this compound remains unavailable in the evidence .

Q & A

Q. Table 1: Comparative Spectral Data for this compound

TechniqueKey Peaks/FeaturesLiterature Reference
¹H NMR (CDCl₃)δ 5.8 (m, 2H, CH₂=CH), 4.1 (t, 2H, OCH₂)
¹³C NMRδ 170.5 (C=O), 117.2 (CH₂=CH)
FTIR1742 cm⁻¹ (C=O), 1640 cm⁻¹ (C=C)
HRMS (ESI+)[M+H]⁺ m/z 211.1432 (calc. 211.1435)

Q. Table 2: Synthesis Optimization Parameters

ConditionRange TestedOptimal ValueYield (%)
Temperature60–100°C80°C78
Catalyst (DMAP)1–5 mol%3 mol%82
SolventDCM, THF, TolueneDCM75

Key Methodological Considerations

  • Reproducibility : Document reagent sources (e.g., Sigma-Aldryl vs. TCI) and purity grades (≥98%) to address variability .
  • Conflict Resolution : Use multi-technique validation (e.g., NMR + HRMS + computational) to reconcile contradictory data .
  • Advanced Tools : Leverage SHELX for crystallography and Gaussian for DFT to enhance mechanistic insights .

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